methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate

Description

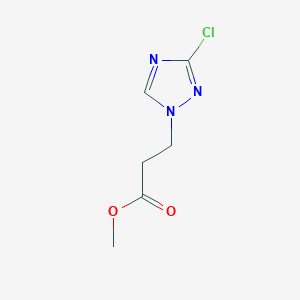

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-chloro-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKETWEBRDWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate can be synthesized through the esterification of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce triazole N-oxides.

Scientific Research Applications

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its triazole moiety.

Medicine: Triazole derivatives, including this compound, are investigated for their potential as antifungal, antibacterial, and anticancer agents.

Industry: The compound is utilized in the development of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and growth.

Comparison with Similar Compounds

Key Observations:

Chlorine vs. Hydrogen at Triazole 3-Position: The chloro substituent increases molecular weight by ~42.45 g/mol compared to the unsubstituted analog (CAS 106535-19-7) . In contrast, the unsubstituted triazole (CAS 106535-19-7) is a liquid at room temperature, suggesting lower melting points compared to solid chloro derivatives .

Methyl Branching on the Propanoate Chain: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1155528-46-3) introduces steric hindrance, which may reduce reactivity but improve lipid solubility for membrane penetration .

Amino and Hydrochloride Modifications: The amine hydrochloride derivative (CAS 1909326-22-2) exhibits enhanced water solubility due to ionic character, making it suitable for drug formulation .

Biological Activity

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₆H₈ClN₃O₂

- Molar Mass : 175.60 g/mol

- InChI Key : QJYOJRKRRFXRCU-UHFFFAOYSA-N

PI3-Kinase Inhibition

Research indicates that this compound exhibits inhibitory effects on Class I PI3-kinase enzymes. The PI3K signaling pathway is crucial for regulating various cellular functions, including growth and survival. Inhibition of this pathway can lead to reduced tumor cell proliferation and may have implications for cancer therapy:

- Inhibitory Activity : The compound selectively inhibits Class IA PI3K isoforms (particularly PI3Kα and PI3Kβ), which are often overactive in various cancers, including leukemia and solid tumors .

Antifungal Activity

This compound belongs to a class of triazole compounds known for their antifungal properties. Triazoles function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death:

- Case Studies : Clinical studies have shown that triazole derivatives demonstrate efficacy against a range of fungal pathogens. For instance, derivatives similar to this compound have been effective in treating infections caused by Candida species and Aspergillus .

Efficacy in Tumor Models

Recent studies have evaluated the efficacy of this compound in preclinical tumor models:

| Study | Model | Findings |

|---|---|---|

| Simpson & Parsons (2001) | Cell cultures | Demonstrated inhibition of PI3K activity leading to reduced cell proliferation in breast cancer cells. |

| Nicholson & Anderson (2002) | Xenograft models | Significant tumor growth reduction observed with compound treatment compared to controls. |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Toxicity and Safety Profile

While the therapeutic potential is notable, it is essential to consider the safety profile of this compound:

| Parameter | Result |

|---|---|

| Acute Toxicity | H302 (harmful if swallowed) |

| Skin Irritation | H315 (causes skin irritation) |

These toxicity indicators necessitate careful assessment during drug development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-chloro-1H-1,2,4-triazole and methyl acrylate derivatives under controlled conditions. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) can enhance reaction efficiency compared to conventional heating . Optimize solvent polarity (e.g., DMF or acetonitrile) and stoichiometric ratios (1:1.2 triazole:ester) to minimize side products. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify the triazole ring protons (δ 8.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 204.04 for CHClNO).

- FT-IR : Identify ester C=O stretching (~1740 cm) and triazole C-N vibrations (~1520 cm). Cross-reference with canonical SMILES (COC(=O)CCn1cncn1) and InChIKey (PVTDBXDIDCTVFV-UHFFFAOYSA-N) from validated databases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing. Use P95/P1 respirators for particulate filtration or OV/AG/P99 cartridges for vapor protection .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Avoid drainage contamination due to potential aquatic toxicity (data gaps noted in SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Experimental Determination : Use shake-flask methods for logP (octanol/water partition coefficient) and UV-Vis spectroscopy for solubility profiling across pH 2–12.

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict logP and compare with experimental data . Address discrepancies by validating purity (>98% via HPLC) and ensuring solvent degassing to avoid oxidation artifacts.

Q. What experimental designs are optimal for assessing the environmental fate of this compound?

- Methodological Answer :

- Long-Term Ecotoxicity Studies : Adapt protocols from Project INCHEMBIOL (2005–2011), including:

- Abiotic Degradation : Hydrolysis/photolysis under simulated sunlight (λ >290 nm) and varying temperatures (10–40°C).

- Biotic Transformation : Use OECD 301D respirometry to measure biodegradation in activated sludge .

- Tiered Risk Assessment : Combine LC-MS/MS quantification in water/soil with Daphnia magna acute toxicity assays (EC determination).

Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4) or fungal lanosterol 14α-demethylase (target for antifungal activity).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in target proteins . Validate with in vitro enzyme inhibition assays (IC comparisons).

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling efficiency and minimize halogenated byproducts.

- Flow Chemistry : Implement continuous-flow reactors with residence time <5 minutes to enhance heat/mass transfer and reduce side reactions.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across different assays (e.g., antifungal vs. antibacterial studies)?

- Methodological Answer :

- Meta-Analysis : Apply hierarchical clustering to bioactivity datasets (IC, MIC) to identify assay-specific outliers.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) in Candida albicans to differentiate target pathways (ergosterol synthesis vs. cell wall disruption).

- Statistical Validation : Perform ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across replicates .

Q. What approaches are recommended for detecting and quantifying degradation products in stability studies?

- Methodological Answer :

- LC-QTOF-MS : Employ non-targeted screening with positive/negative ionization modes to identify chlorinated byproducts (e.g., 3-chloro-1H-1,2,4-triazole).

- Isotopic Labeling : Use -labeled methyl groups to track ester hydrolysis pathways via isotopic pattern deconvolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.